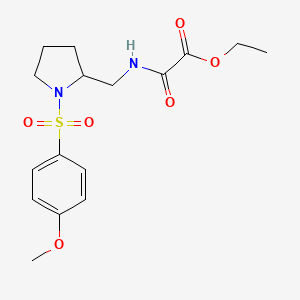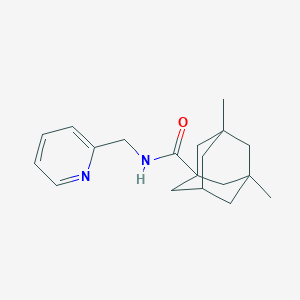
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide” is a complex organic molecule that contains an adamantane core, which is a type of diamondoid, meaning it has a structure similar to a portion of the diamond lattice . It also contains a pyridine ring and a carboxamide group.
Molecular Structure Analysis
The adamantane core of the molecule is a rigid, three-dimensional structure that is highly symmetrical. The pyridine ring and the carboxamide group are likely to add polarity to the molecule, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the adamantane core, the pyridine ring, and the carboxamide group. The adamantane core is generally quite stable, but the pyridine ring and the carboxamide group could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantane core would likely make the compound quite stable and resistant to degradation. The pyridine ring and the carboxamide group could potentially influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Adamantane derivatives, including those related to 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide, have been a subject of interest due to their unique chemical and physical properties. For instance, the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups highlight the potential of adamantane derivatives in developing materials with desirable thermal and mechanical properties. These polyamide-imides exhibit high glass transition temperatures and stability, making them suitable for various industrial applications (Liaw & Liaw, 2001).
Catalytic Applications
The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride showcases the versatility of adamantane derivatives in facilitating chemical reactions. This process highlights the efficiency of adamantane-based compounds in organic synthesis, yielding significant products with potential pharmaceutical applications (Shishkin et al., 2020).
Medicinal Chemistry
In medicinal chemistry, the study of 1-adamantanecarboxamides as 5-HT2 receptor antagonists reveals the importance of adamantane derivatives in drug discovery. These compounds demonstrate potential in developing new therapeutic agents targeting the 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders (Fujio et al., 2000).
Material Science
The exploration of adamantane-based compounds extends to material science, where the design and synthesis of molecules like 3-(substituted amino)-1-(pyridin-4-yl)propenones and adamantane hybrids contribute to the development of novel materials with specific biological activities. These studies underscore the potential of adamantane derivatives in creating compounds with tailored properties for various scientific and industrial applications (Kalita et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Research into adamantane derivatives also encompasses the investigation of their biological activities. For example, the synthesis and structure insights of two novel broad-spectrum antibacterial candidates based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides demonstrate the antimicrobial potential of adamantane-based compounds. These findings open avenues for the development of new antibacterial agents to combat resistant bacterial strains (Al-Wahaibi et al., 2020).
Propriétés
IUPAC Name |
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-7-14-8-18(2,11-17)13-19(9-14,12-17)16(22)21-10-15-5-3-4-6-20-15/h3-6,14H,7-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQSNVHTXWYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)
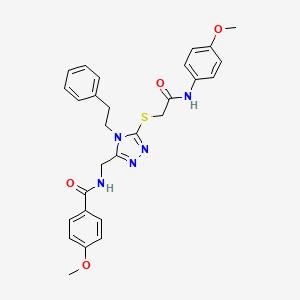
![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)

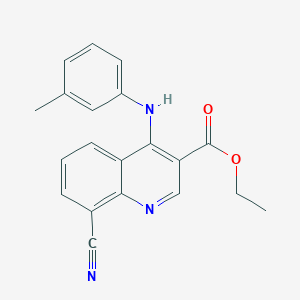
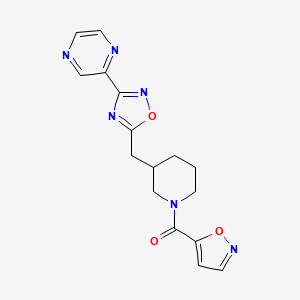

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
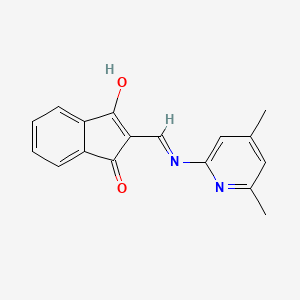
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)
